3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid” is a chemical compound with the CAS Number: 1823259-06-8 . It has a molecular weight of 253.3 . The IUPAC name for this compound is 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propiolic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,6-9H2,1-3H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature and boiling point for this compound are not specified in the web search results .Wissenschaftliche Forschungsanwendungen
Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial components of many natural products and therapeutically relevant compounds. This highlights the significant role of tert-butanesulfinamide derivatives in medicinal chemistry, providing a foundation for the synthesis of bioactive heterocyclic compounds (Philip et al., 2020).
Environmental Impact and Degradation
The environmental fate and aquatic effects of carboxylic acids derived from processes related to "3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid" and similar compounds have been studied. Carboxylic acids are produced through various industrial processes and are present in different environmental matrices. Their biodegradation and interaction with environmental factors have been reviewed, emphasizing the rapid degradation in soil and water and minimal threat to aquatic life, underlining the environmental aspects of these compounds' lifecycle (Staples, 2001).
Novel Synthesis Methods for Pharmaceuticals
The synthesis of novel central nervous system (CNS) acting drugs has been explored through the identification of functional chemical groups, including carboxylic acids. These groups serve as lead molecules for synthesizing compounds with CNS activity. This research suggests the potential of compounds related to "this compound" for developing new pharmaceuticals targeting the CNS (Saganuwan, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,6-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVSBQMCUYAMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823263-47-3 |
Source
|
Record name | 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)prop-2-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.